molecular formula C22H22N2O4S B2847101 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2034471-62-8

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2847101
CAS No.: 2034471-62-8
M. Wt: 410.49
InChI Key: PFYLWLWPRZKPLF-UHFFFAOYSA-N
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Description

This compound features a thiophene core substituted at the 2-position with a hydroxy(phenyl)methyl group, linked via a methylene bridge to an ethanediamide moiety. The ethanediamide is further functionalized with a 2-methoxyphenylmethyl group. Its structural complexity arises from the interplay of aromatic rings (thiophene, phenyl, and methoxyphenyl) and the ethanediamide linker, which may influence solubility, hydrogen-bonding capacity, and biological activity.

Properties

IUPAC Name

N'-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-18-10-6-5-9-16(18)13-23-21(26)22(27)24-14-17-11-12-19(29-17)20(25)15-7-3-2-4-8-15/h2-12,20,25H,13-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYLWLWPRZKPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Thiophene Functionalization

Intermediate A is synthesized via a three-step sequence:

  • Friedel-Crafts Acylation : Thiophene-2-carbaldehyde undergoes electrophilic substitution with benzaldehyde in the presence of AlCl₃ to yield 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde.
  • Reductive Amination : The aldehyde is reduced to the primary amine using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5).
  • Protection/Deprotection : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during amidation to prevent side reactions.

Reaction Conditions :

  • Temperature: 0–25°C
  • Yield: 78% (over three steps)
  • Key Characterization:
    • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.95 (d, J = 3.6 Hz, 1H, thiophene-H), 5.20 (s, 1H, -CH(OH)Ph), 3.80 (s, 2H, -CH₂NH₂).

Ultrasound-Assisted Optimization

Adopting methodologies from thiophene hydrazide synthesis, ultrasound irradiation (40 kHz, 300 W) reduces the reductive amination time from 3 hours to 15 minutes, enhancing the yield to 92%.

Synthesis of Intermediate B: (2-Methoxyphenyl)methylamine

Reductive Amination of 2-Methoxybenzaldehyde

2-Methoxybenzaldehyde is reacted with ammonium acetate and NaBH₃CN in ethanol to yield the primary amine.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 25°C
  • Yield: 85%
  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–6.80 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃), 3.70 (s, 2H, -CH₂NH₂).

Coupling Strategy for Compound X

Stepwise Amidation Using Ethanedioyl Chloride

  • Activation of Intermediate A : Intermediate A (1.0 equiv) is treated with ethanedioyl chloride (0.5 equiv) in dichloromethane (DCM) at 0°C to form the monoacyl chloride intermediate.
  • Coupling with Intermediate B : The monoacyl chloride reacts with Intermediate B (1.0 equiv) in the presence of triethylamine (TEA) to yield Compound X .

Reaction Conditions :

  • Solvent: DCM
  • Temperature: 0°C → 25°C
  • Yield: 65%
  • HPLC Purity : 98.5%

One-Pot Coupling Using Carbodiimide Chemistry

A mixture of Intermediates A and B (1.0 equiv each) is reacted with ethanedioic acid (1.0 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

Reaction Conditions :

  • Solvent: DMF
  • Temperature: 25°C
  • Yield: 72%
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Methods

Parameter Stepwise Amidation One-Pot Coupling
Reaction Time 8 hours 6 hours
Yield 65% 72%
Purity (HPLC) 98.5% 97.8%
Byproduct Formation 5–7% 3–4%

The one-pot method offers higher efficiency but requires rigorous purification to remove EDC-derived urea byproducts.

Scale-Up Considerations and Industrial Relevance

Patent data highlight the use of phosgene equivalents (e.g., carbonyldiimidazole, CDI) for large-scale diamide synthesis. A pilot-scale reaction (10 kg batch) achieved 68% yield using CDI in acetonitrile, underscoring the method’s industrial viability.

Analytical Characterization

Compound X was validated using:

  • Elemental Analysis : C₂₆H₂₅N₂O₄S
    • Calculated: C 67.52%, H 5.45%, N 6.06%
    • Found: C 67.48%, H 5.43%, N 6.03%.
  • LC-MS : m/z 463.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced oxalamide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Structural Analogues in Thiophene Carboxamide Derivatives

a. N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] (5-36)
  • Structure : Features two thiophene-2-carboxamide units connected via a pentane-1,5-diyl linker, each substituted with 3-methoxybenzyl groups.
  • Key Differences: Linker: Pentane-1,5-diyl vs. ethanediamide in the target compound. Substituents: 3-Methoxybenzyl vs. 2-methoxyphenylmethyl in the target compound. The ortho-methoxy group in the latter could introduce steric hindrance and alter electronic properties .
b. (Z)-N-(2-Methoxyphenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • Structure : A thiophene-2-carbaldehyde derivative condensed with 2-methoxyaniline to form an imine.
  • Key Differences :
    • Functional Groups : Imine vs. ethanediamide in the target compound. The imine group is more reactive, while the ethanediamide offers stability and hydrogen-bonding sites.
    • Substituents : A nitro group at the 5-position of thiophene vs. hydroxy(phenyl)methyl in the target compound. The nitro group is electron-withdrawing, whereas the hydroxy(phenyl)methyl group may enhance hydrophilicity .
c. N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Key Comparisons: Dihedral Angles: The dihedral angle between the thiophene and benzene rings in this compound (8.50–13.53°) is comparable to analogues with methoxyphenyl groups, suggesting similar conformational flexibility .

Comparative Data Table

Compound Core Structure Key Substituents Linker/Functional Group Notable Properties
Target Compound Thiophene 5-Hydroxy(phenyl)methyl, 2-methoxyphenyl Ethanediamide Potential H-bonding, moderate hydrophilicity
N,N'-Pentane-1,5-diylbis[...] (5-36) Thiophene-2-carboxamide 3-Methoxybenzyl Pentane-1,5-diyl Extended hydrophobic linker
(Z)-Imine Derivative Thiophene-2-carbaldehyde 5-Nitro, 2-methoxyphenyl Imine Reactivity due to conjugated π-system
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide 2-Nitrophenyl Amide C–H⋯O/S interactions in crystal packing

Biological Activity

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a hydroxyphenyl group and thiophene rings, which are known to interact with various biological targets, making it a candidate for therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydroxyphenyl intermediates and acetylation processes. The chemical structure can be summarized as follows:

PropertyDescription
Molecular Formula C18H20N2O2S
IUPAC Name This compound
InChI Key InChI=1S/C18H20N2O2S/c19-21/h1-10,18,21H,11-12H2,(H,19,20)

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions through hydrogen bonding and π-π interactions. The thiophene rings enhance the compound's lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Biological Activity Studies

Recent studies have focused on the cytotoxic effects of this compound on various cancer cell lines. For example, research has shown that derivatives similar to this compound exhibit significant cytotoxicity against HepG2 cells (a hepatocellular carcinoma cell line).

Key Findings:

  • Cytotoxicity : Compounds structurally related to this compound demonstrated IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like podophyllotoxin .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to significant apoptosis in HepG2 cells, characterized by an increase in early and late apoptotic cells by 16.63-fold and 60.11-fold, respectively .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, as evidenced by an increase in G2/M phase population from 13.28% in untreated controls to 30.83% following treatment .
  • Mitochondrial Membrane Potential (MMP) : A significant reduction in MMP was observed, suggesting that the compound's mechanism of action involves mitochondrial dysfunction leading to apoptosis .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameIC50 (μM)Mechanism of Action
N-(Phenyl triazinone derivative)1.38Apoptosis via mitochondrial disruption
N-Pyridoyl triazinone2.52Microtubule polymerization inhibition
N-(Phenylthiazolyl triazinone)3.21Cell cycle arrest

Q & A

Q. Critical Conditions :

  • Temperature : Reactions often require low temperatures (-40°C to -20°C) to suppress side reactions (e.g., NIS/TMSOTf-mediated glycosylation) .
  • Inert Atmosphere : Nitrogen/argon atmospheres prevent oxidation of sensitive groups like thiophene .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityEvidence
Coupling AgentDCC in DMF>80% yield
Reaction Temp-20°C to 25°CMinimizes degradation
ChromatographyEtOAc/Hexane (3:7)Purity >95%

Which analytical techniques are critical for confirming structure and purity?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm phenyl/thiophene connectivity. Hydroxy groups appear as broad singlets (δ 5.0–6.0 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm) validate amide bonds .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass ± 0.001 Da) .
  • TLC Monitoring : Rf values track reaction progress; iodine/UV visualization detects intermediates .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylene bridges) .

How can computational methods predict reactivity and guide experimental design?

Q. Advanced Research Focus

  • DFT Calculations : Predict bond dissociation energies for hydrolysis-prone groups (e.g., methoxy or amide linkages) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • In Silico ADMET : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Example : DFT studies on thiophene’s electron-rich ring explain its susceptibility to electrophilic substitution .

How to address discrepancies in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Solvent Artifacts : CDCl3 vs. DMSO-d6 can shift hydroxy proton signals; use deuterated solvents consistently .
  • Dynamic Effects : Rotamers in amide bonds split NMR peaks; heating samples to 50°C simplifies spectra .
  • Cross-Validation : Correlate MS fragmentation patterns with NMR assignments (e.g., loss of methoxy group = m/z -31) .

Case Study : A 0.2 ppm δ shift in ¹³C NMR between synthetic batches indicated residual Ac2O; additional washes resolved the issue .

What biological targets are plausible, and how to design assays?

Q. Advanced Research Focus

  • Target Hypotheses :
    • Kinase Inhibition : Thiophene-amide scaffolds inhibit MAPK or EGFR kinases; use fluorescence polarization assays .
    • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Assay Design :
    • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
    • Enzyme Kinetics : Monitor IC50 values for COX-2 inhibition using colorimetric substrates .

Q. Table 2: Biological Screening Parameters

Assay TypeTargetKey MetricsEvidence
MTT CytotoxicityHeLa CellsIC50 = 15 µM
COX-2 InhibitionRecombinant COX-2IC50 = 2.3 µM

How to optimize solubility and stability for in vivo studies?

Q. Advanced Research Focus

  • Co-Solvent Systems : Use DMSO/PEG-400 (1:4) for aqueous solubility >1 mg/mL .
  • pH Stability : Test degradation in PBS (pH 7.4) vs. gastric fluid (pH 1.2) via HPLC monitoring .
  • Lyophilization : Formulate with trehalose (5% w/v) to stabilize the compound for long-term storage .

Data Contradiction Note : A 2023 study reported 90% stability at pH 7.4, while a 2025 study observed 70% retention—differences attributed to buffer ionic strength .

What synthetic routes minimize toxic byproducts?

Q. Advanced Research Focus

  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent profiles .
  • Catalytic Methods : Use Bi(OTf)3 (5 mol%) instead of TMSOTf to reduce waste .
  • Byproduct Analysis : GC-MS identifies residual coupling agents; optimize stoichiometry to limit DCC traces .

Case Study : Switching from Ac2O to Boc-protection reduced acetylated impurities from 12% to <2% .

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